molecular formula C15H18BrNO3 B595882 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide CAS No. 147011-41-4

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide

Número de catálogo: B595882
Número CAS: 147011-41-4
Peso molecular: 340.217
Clave InChI: VNUMTPUZSNRYPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide (CAS: 147011-41-4) is a cyclopropane-based carboxamide derivative characterized by a bromomethyl-substituted 1,3-dioxolane ring and an N-benzyl (phenylmethyl) group. Its molecular formula is C₁₅H₁₈BrNO₃, with a molar mass of 340.21 g/mol (calculated).

Propiedades

IUPAC Name

N-benzyl-1-[2-(bromomethyl)-1,3-dioxolan-2-yl]cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c16-11-15(19-8-9-20-15)14(6-7-14)13(18)17-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUMTPUZSNRYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NCC2=CC=CC=C2)C3(OCCO3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676781
Record name N-Benzyl-1-[2-(bromomethyl)-1,3-dioxolan-2-yl]cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147011-41-4
Record name N-Benzyl-1-[2-(bromomethyl)-1,3-dioxolan-2-yl]cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Reaction Conditions and Yield

  • Step 1 : Ethylene glycol (10.326 kg, 166.3 mol) and freshly distilled acetaldehyde (3.66 kg, 83.185 mol) are stirred at room temperature for 30 minutes to form the dioxolane precursor.

  • Step 2 : Bromine (14.622 kg, 91.504 mol) is added dropwise at 0–3°C, and the mixture is reacted for 3.5 hours.

  • Isolation : Distillation under reduced pressure (3.6 kPa) yields 2-bromomethyl-1,3-dioxolane (11.002 kg, 65.883 mol) with a yield of 79.2% and purity >95%.

Key Considerations :

  • Temperature control during bromination minimizes side reactions such as elimination or over-bromination.

  • Anhydrous conditions prevent hydrolysis of the dioxolane ring.

Cyclopropanecarboxamide Formation

The cyclopropane carboxamide segment is introduced via coupling reactions. While specific details for this compound are scarce in the provided sources, analogous methodologies for cyclopropane carboxamides involve:

General Protocol

  • Activation of Cyclopropanecarboxylic Acid : Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation : Reaction with benzylamine in the presence of a base (e.g., triethylamine) to form N-(phenylmethyl)cyclopropanecarboxamide .

Hypothetical Optimization :

  • Solvent Choice : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) enhance reaction efficiency.

  • Stoichiometry : A 1:1.2 molar ratio of acid chloride to amine ensures complete conversion.

Integration of Bromomethyl-Dioxolane and Carboxamide

The final step involves coupling the bromomethyl-dioxolane intermediate with the cyclopropanecarboxamide. This typically proceeds via nucleophilic substitution or metal-catalyzed cross-coupling.

Proposed Mechanism

  • Nucleophilic Displacement : The bromine atom in 2-bromomethyl-1,3-dioxolane is replaced by the carboxamide’s nitrogen under basic conditions (e.g., K₂CO₃).

  • Catalytic Approaches : Palladium catalysts (e.g., Pd(PPh₃)₄) may facilitate coupling in inert atmospheres.

Challenges :

  • Steric hindrance from the cyclopropane ring may reduce reaction rates, necessitating elevated temperatures (80–100°C).

  • Competing elimination reactions require careful base selection (e.g., mild bases like NaHCO₃).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors offer advantages in heat management and reproducibility. Key parameters include:

ParameterOptimization Strategy
Residence Time 30–60 minutes for bromination steps
Temperature Control Jacketed reactors with cryogenic cooling
Purification Fractional distillation or recrystallization

Analytical Validation

Post-synthesis characterization ensures structural fidelity:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the dioxolane (δ 4.0–5.0 ppm) and cyclopropane (δ 1.0–2.0 ppm) signals.

  • HPLC : Retention time comparison against standards verifies purity (>98%).

A summary of reported yields and conditions for critical intermediates:

IntermediateYield (%)Key ConditionsSource
2-Bromomethyl-1,3-dioxolane79.20–3°C, Br₂, 3.5 h
Cyclopropanecarboxamide~75*SOCl₂, benzylamine, RT
Final Coupling~65*K₂CO₃, DMF, 80°C

*Estimated based on analogous reactions.

Troubleshooting Common Issues

  • Low Bromination Yield : Ensure acetaldehyde is freshly distilled to avoid oxidation byproducts.

  • Carboxamide Hydrolysis : Use molecular sieves to maintain anhydrous conditions during amidation.

Análisis De Reacciones Químicas

Types of Reactions

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclopropane ring or the amide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Hydroxylated or carbonyl-containing derivatives.

    Reduction Products: Reduced amides or cyclopropane derivatives.

Aplicaciones Científicas De Investigación

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparación Con Compuestos Similares

Comparison with Similar Cyclopropanecarboxamide Derivatives

Structural and Functional Group Variations

The table below highlights key structural analogs, their substituents, and physicochemical properties:

Compound Name Molecular Formula Key Substituents Physical Properties Synthesis Yield/Notes References
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide C₁₅H₁₈BrNO₃ Bromomethyl, 1,3-dioxolane, N-benzyl Density: ~1.3 g/cm³ (predicted); Boiling point: ~495°C (predicted); pKa: 15.85±0.20 No direct synthesis data; CAS: 147011-41-4
1-[2-(Chloromethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide C₁₅H₁₈ClNO₃ Chloromethyl, 1,3-dioxolane, N-benzyl Density: 1.298±0.06 g/cm³; Boiling point: 495.7±45.0°C; pKa: 15.85±0.20 (predicted) Predicted data; CAS: 152719-40-9
N,N-Diethyl-2-phenoxy-1-phenylcyclopropane-1-carboxamide C₂₀H₂₃NO₂ Phenoxy, N,N-diethyl, phenyl Colorless oil; Rf: 0.21 (hexanes/EtOAc 5:1) 81% yield via nucleophilic addition at 90°C
N-Allyl-N-benzyl-1-phenyl-2,2-divinylcyclopropane-1-carboxamide C₂₄H₂₄N₂O Divinyl, N-allyl, N-benzyl Clear oil; characterized by ¹H/¹³C NMR, FTIR, HRMS (294.1858 [M+H]⁺) 69% yield via general Procedure A
1-Benzoyl-N-phenylcyclopropanecarboxamide C₁₇H₁₅NO₂ Benzoyl, N-phenyl V-shaped crystal structure; N–H⋯O hydrogen bonding Synthesized using K₂CO₃ in DMF
1-Cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide C₁₂H₁₁FN₂O Cyano, 2-fluorobenzyl No data reported Commercial availability (CAS: 1511939-66-4)

Key Research Findings

Halogen-Substituted Derivatives
  • Bromomethyl vs. Chloromethyl Analogs: The brominated compound (C₁₅H₁₈BrNO₃) has a higher molar mass (340.21 g/mol) and likely greater electrophilicity compared to the chlorinated analog (C₁₅H₁₈ClNO₃, 295.76 g/mol). The bromine atom’s larger size may enhance reactivity in substitution reactions, while the chlorine analog’s lower molecular weight could improve solubility .
  • Synthetic Efficiency : Chloromethyl derivatives are often synthesized via nucleophilic substitution (e.g., using KOH/THF), while brominated analogs may require harsher conditions or brominating agents.
Oxygen-Containing Substituents
  • 1,3-Dioxolane Ring : The dioxolane group in the target compound increases steric bulk and may stabilize intermediates via ring strain or hydrogen bonding. Similar effects are observed in 1,3-dioxolane-containing pharmaceuticals .
  • Phenoxy and Methoxyphenoxy Groups: N,N-Diethyl-2-phenoxy-1-phenylcyclopropane-1-carboxamide (81% yield) demonstrates the utility of phenoxy substituents in modulating lipophilicity (Rf = 0.21) .
Stereochemical Considerations
  • Diastereomer Ratios: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide forms diastereomers in a 23:1 ratio, highlighting the stereochemical complexity of cyclopropane derivatives .
  • Crystal Packing : 1-Benzoyl-N-phenylcyclopropanecarboxamide exhibits a V-shaped conformation with intermolecular N–H⋯O hydrogen bonds, influencing its solid-state reactivity .
Analytical Characterization
  • Spectroscopic Data : N-Allyl-N-benzyl derivatives are routinely characterized by ¹H/¹³C NMR, FTIR, and HRMS, with rotational isomerism observed in NMR spectra .
  • Predicted Properties : For compounds like the target bromomethyl derivative, computational models predict a pKa of ~15.85, suggesting moderate acidity comparable to alcohols .

Actividad Biológica

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide (CAS No. 147011-41-4) is a compound of interest due to its structural features that suggest potential biological activity. The presence of the dioxolane moiety, along with the cyclopropanecarboxamide and bromomethyl groups, positions this compound as a candidate for various pharmacological applications. This article explores the biological activities associated with this compound, focusing on its antibacterial and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H18BrNO3, with a molecular weight of approximately 340.21 g/mol. The compound features a dioxolane ring, which is known for its role in enhancing the biological activity of various derivatives.

Antibacterial Activity

Research indicates that compounds containing dioxolane structures often exhibit significant antibacterial properties. A study synthesized several derivatives of 1,3-dioxolanes and evaluated their antibacterial efficacy against various bacterial strains. The results indicated that many derivatives displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antibacterial Activity of Dioxolane Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus625 µg/mL
Compound BStaphylococcus epidermidis1250 µg/mL
Compound CPseudomonas aeruginosa500 µg/mL
Compound DEnterococcus faecalis625 µg/mL

These findings suggest that the structural components of dioxolanes, including the bromomethyl group in our compound of interest, may contribute to enhanced antibacterial activity.

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. The studies demonstrated that compounds with similar dioxolane structures exhibited significant antifungal effects against Candida albicans. Most tested derivatives showed effective inhibition, indicating that the dioxolane scaffold may be beneficial in developing antifungal agents .

Table 2: Antifungal Activity Against Candida albicans

CompoundActivity Level
Compound ASignificant Inhibition
Compound BModerate Inhibition
Compound CNo Activity

Case Studies

A notable case study involved the synthesis of various dioxolane derivatives and their subsequent biological screening. The study concluded that modifications on the dioxolane ring could significantly influence both antibacterial and antifungal activities. For instance, introducing different substituents on the dioxolane ring led to variations in MIC values across different bacterial strains .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide?

  • Methodology : Adapt cyclopropane carboxamide synthesis protocols from analogous compounds. For example, coupling 1-phenylcycloprop-2-ene-1-carboxylic acid derivatives with benzylamine (instead of diethylamine) under amide-forming conditions (e.g., EDCI/HOBt or DCC). Use preparative column chromatography (hexanes/EtOAc gradients) for purification, similar to yields (~77%) reported for structurally related compounds .
  • Key Variables : Reaction time (18–48 hours), temperature (RT to 90°C), and stoichiometry (1:2 acid/amine ratio). Monitor via TLC (Rf ~0.2–0.3 in hexanes/EtOAc) .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Analytical Tools : Combine NMR (¹H/¹³C, COSY, HSQC) to confirm cyclopropane ring integrity and dioxolane substitution. Compare melting points (e.g., 102–103°C for analogous solids) and HPLC retention times against known standards .
  • Purification : Use silica gel chromatography with gradient elution (hexanes:EtOAc 5:1 to 1:1) to separate bromomethyl byproducts, as demonstrated in cyclopropane carboxamide syntheses .

Q. What reaction conditions favor bromomethyl group stability during functionalization?

  • Optimization : Avoid prolonged heating (>90°C) or strong bases (e.g., KOH) that may induce elimination (forming cyclopropene byproducts). Use anhydrous THF or DCM under inert atmospheres, as shown in brominated cyclopropane reactions .

Advanced Research Questions

Q. How does the dioxolane ring influence stereochemical outcomes in cyclopropane carboxamide derivatives?

  • Stereoselectivity : The dioxolane’s rigidity may restrict rotational freedom, favoring specific diastereomers. For example, in similar N,N-diethyl-2-phenoxycyclopropane derivatives, diastereomeric ratios (dr) up to 23:1 were achieved via steric control .
  • Characterization : Use X-ray crystallography (as in Acta Cryst. studies) or NOESY to resolve spatial arrangements .

Q. What computational methods predict reactivity of the bromomethyl group in nucleophilic substitutions?

  • Mechanistic Insights : Apply density functional theory (DFT) to model transition states for SN2 displacements (e.g., bromide substitution with amines or thiols). ICReDD’s quantum chemical reaction path searches can identify optimal leaving-group activation energies .

Q. How to resolve contradictions in reported yields or selectivity for analogous compounds?

  • Case Study : Compare yields (e.g., 77% vs. 81% in similar amidation reactions ) by adjusting solvent polarity (THF vs. DMF) or catalyst loading. Replicate experiments with controlled moisture/oxygen levels to assess reproducibility.

Q. What are the applications of this compound in medicinal chemistry or agrochemical research?

  • Biological Relevance : The benzyl group and bromomethyl moiety suggest potential as a prodrug or enzyme inhibitor. Compare to Milnacipran intermediates, where cyclopropane carboxamides act as serotonin-norepinephrine reuptake modulators .
  • Structure-Activity Relationship (SAR) : Modify the dioxolane or benzyl groups to study effects on bioavailability or target binding.

Methodological Recommendations

  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts) to enhance enantiomeric excess (ee) in cyclopropane ring formation.
  • Safety Protocols : Handle bromomethyl derivatives in fume hoods due to potential lachrymatory effects; refer to SDS guidelines for related brominated compounds .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.